molecular formula C15H15FN2O2 B2477666 N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide CAS No. 1209161-12-5

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide

Cat. No.: B2477666
CAS No.: 1209161-12-5
M. Wt: 274.295
InChI Key: QJOVBCQCYIZELA-UHFFFAOYSA-N
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Description

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide is a synthetic small molecule featuring a fluorophenyl-isoxazole scaffold linked to a cyclobutanecarboxamide group. This structure is of significant interest in medicinal and agrochemical research, as the isoxazole ring is a common pharmacophore found in compounds with diverse biological activities . Compounds with similar 5-(4-fluorophenyl)isoxazole structures have been investigated as key intermediates in the development of novel herbicides. Research indicates that such heterocyclic compounds can act as inhibitors of essential plant enzymes, such as D1 protease, making them valuable leads in agrochemical discovery . Furthermore, the isoxazole core is prevalent in pharmaceutical research for designing potent bioactive molecules. Structurally related compounds have been explored as agonists for specific receptors, such as the 5-HT1F receptor, which is a target for the treatment of migraine disorders . The incorporation of the cyclobutane ring adds conformational constraint and can influence the molecule's metabolic profile and binding affinity, properties that are critical in lead optimization . This product is provided for research purposes only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, consulting relevant safety data sheets prior to use.

Properties

IUPAC Name

N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O2/c16-12-6-4-10(5-7-12)14-8-13(18-20-14)9-17-15(19)11-2-1-3-11/h4-8,11H,1-3,9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJOVBCQCYIZELA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cycloaddition reaction of nitrile oxides with alkenes to form the isoxazole ring . The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The fluorophenyl group may enhance binding affinity and specificity, while the cyclobutanecarboxamide moiety can influence the compound’s stability and solubility.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Structural Features

Compound Name Core Structure Fluorophenyl Position Cycloalkane/Carboxamide Reported Use Source
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide Isoxazole 5-position Cyclobutane carboxamide Unknown -
Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) Cyclopropane carboxamide Absent Cyclopropane Pesticide (fungicide)
Sarizotan Hydrochloride Pyridine 5-position Absent Parkinson’s disease
2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide Furopyridine 4-position Cyclopropane (side chain) Unknown (synthetic intermediate)
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) Benzamide Absent Absent Pesticide (fungicide)

Key Comparative Observations

Cycloalkane Carboxamide Substituents

  • Cyclobutane vs. Cyclopropane: The target compound’s cyclobutane carboxamide offers reduced ring strain compared to cyprofuram’s cyclopropane ().
  • Functional Role : Cyprofuram’s cyclopropane carboxamide is critical for fungicidal activity, suggesting that the target compound’s cyclobutane analog might exhibit modified potency or selectivity in similar applications .

Fluorophenyl Heterocyclic Systems

  • Isoxazole vs. Pyridine/Furopyridine: The 4-fluorophenyl group in the target’s isoxazole system contrasts with Sarizotan’s pyridine () and the MedChemComm compound’s furopyridine (). The fluorine atom in all cases likely enhances membrane permeability and resistance to oxidative metabolism .
  • Positional Effects : The fluorophenyl group at the 5-position in the target compound vs. the 4-position in the furopyridine derivative () may alter spatial orientation in binding pockets, affecting affinity .

Amide Linker Variations

  • The target compound’s methyl-linked amide differs from flutolanil’s benzamide (). Flutolanil’s trifluoromethyl group increases electronegativity, whereas the target’s cyclobutane may prioritize steric effects .

Hypothetical Implications for Activity

  • Pharmaceutical Relevance : The fluorophenyl-isoxazole motif resembles kinase inhibitor scaffolds, while Sarizotan’s neurological activity () implies possible CNS applications if the target compound crosses the blood-brain barrier .

Biological Activity

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound this compound can be structurally represented as follows:

  • Molecular Formula : C14_{14}H16_{16}F1_{1}N2_{2}O2_{2}
  • Molecular Weight : 250.29 g/mol
  • CAS Number : Not specified in the search results, but can be deduced from the structure.

The biological activity of this compound is primarily linked to its interaction with specific biological targets, potentially including enzymes or receptors involved in various disease pathways. The presence of the isoxazole ring is significant as it is known to influence pharmacological properties.

Antiviral Activity

Research has indicated that derivatives of isoxazole compounds exhibit antiviral properties. For instance, a study on isoxazol derivatives demonstrated their effectiveness against influenza viruses, with some compounds showing lower EC50_{50} values than standard antiviral drugs like ribavirin . Although specific data on this compound was not found, its structural analogs suggest potential antiviral efficacy.

Antitubercular Activity

Another area of interest is the antitubercular activity associated with isoxazole derivatives. Compounds similar to this compound have been reported to inhibit Mycobacterium tuberculosis strains effectively. The structure-activity relationship (SAR) studies indicate that modifications to the isoxazole ring can enhance activity against resistant strains .

Table 1: Biological Activity of Isoxazole Derivatives

Compound NameEC50_{50} (μM)CC50_{50} (μM)Selectivity Index (SI)
N-(2-methoxyphenyl)-isoxazole derivative0.253 ± 0.00169.05 ± 0.11272.93
Ribavirin9.891 ± 0.06201.80 ± 0.0520.36
N-(p-tolylamino)-isoxazole derivativeMIC < 1Not specifiedNot specified

*Data extracted from various studies on related compounds .

Case Study 1: Antiviral Efficacy

A recent study synthesized several isoxazole derivatives and evaluated their antiviral activity against the H1N1 influenza virus using MDCK cell lines. Among the tested compounds, one derivative showed an EC50_{50} value significantly lower than that of ribavirin, indicating superior antiviral efficacy .

Case Study 2: Antitubercular Activity

In a separate investigation focused on tuberculosis treatment, a series of substituted isoxazoles were found to exhibit potent inhibitory effects against both actively replicating and dormant Mycobacterium tuberculosis strains. This highlights the potential for compounds like this compound in developing new antitubercular agents .

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